3-[azido(phenyl)methyl]-1H-quinoxalin-2-one
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Overview
Description
3-[Azido(phenyl)methyl]-1H-quinoxalin-2-one is a heterocyclic compound that incorporates both azide and quinoxaline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the azide group makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated quinoxaline derivative reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 3-[azido(phenyl)methyl]-1H-quinoxalin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive azide intermediates.
Chemical Reactions Analysis
Types of Reactions
3-[Azido(phenyl)methyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Substitution: The azide group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).
Catalysts: Copper(I) catalysts for cycloaddition reactions.
Major Products Formed
Amines: Reduction of the azide group yields primary amines.
Triazoles: Cycloaddition with alkynes forms triazole derivatives.
Scientific Research Applications
3-[Azido(phenyl)methyl]-1H-quinoxalin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The azide group allows for bioorthogonal labeling and tracking of biomolecules in living systems.
Mechanism of Action
The mechanism of action of 3-[azido(phenyl)methyl]-1H-quinoxalin-2-one largely depends on the specific application and the chemical transformations it undergoes. In medicinal chemistry, the azide group can be converted to an amine, which can then interact with biological targets. The quinoxaline moiety may also contribute to the compound’s bioactivity by interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Phenyl Azide: Similar in structure but lacks the quinoxaline moiety.
Quinoxaline Derivatives: Compounds that contain the quinoxaline scaffold but lack the azide group.
Properties
CAS No. |
618883-92-4 |
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Molecular Formula |
C15H11N5O |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
3-[azido(phenyl)methyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H11N5O/c16-20-19-13(10-6-2-1-3-7-10)14-15(21)18-12-9-5-4-8-11(12)17-14/h1-9,13H,(H,18,21) |
InChI Key |
OPTPEPRJWIEKMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3NC2=O)N=[N+]=[N-] |
solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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